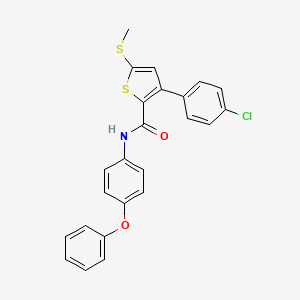

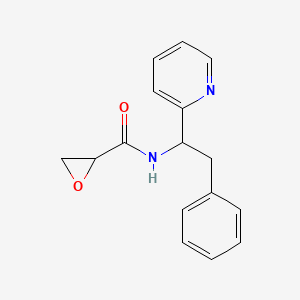

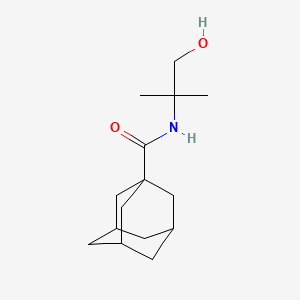

![molecular formula C9H8ClN3O2 B2813086 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid CAS No. 1279219-56-5](/img/structure/B2813086.png)

3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The [1,2,4]triazolo[4,3-a]pyridine core is a heterocyclic compound, which means it’s a cyclic compound with at least two different elements. This core is present in a number of drug classes due to its potential biological activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For example, one method involves stirring a mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF .Applications De Recherche Scientifique

Synthesis and Biological Assessment of Heterocyclic Compounds

Researchers have developed methods for synthesizing novel heterocyclic compounds starting from chloropyridine carboxylic acids, including those related to the [1,2,4]triazolo[4,3-a]pyridine scaffold. These compounds exhibit a variety of interesting biological properties, such as antifungal and antibacterial activities. A specific example includes the creation of acetamides bearing an 1,2,4-oxadiazole cycle, demonstrating the versatility of this chemical framework in generating biologically active molecules (Karpina et al., 2019).

Structural Analysis and Antifungal Activity

The crystal structure of a novel [1,2,4]Triazolo[4,3-a]Pyridine compound with antifungal activity has been determined, highlighting the compound's potential in addressing fungal infections. This study emphasizes the structural features that may contribute to the biological efficacy of such compounds (Wang et al., 2018).

Oxidative Cyclization Techniques

Innovative synthetic methodologies involving oxidative cyclization have been employed to generate [1,2,4]Triazolo[4,3-a]pyridines, showcasing efficient routes to access these heterocyclic systems. These methods open up new avenues for the rapid synthesis of triazolopyridines with diverse substituents, enhancing their utility in scientific research (El-Kurdi et al., 2021).

Electrochemical Properties

The electrochemical properties of compounds incorporating the [1,2,4]triazolo[4,3-b][1,3,4]thiadiazole and related structures have been studied, indicating their potential for various applications beyond biological activity. Such studies contribute to understanding the broader utility of these heterocycles in scientific research (Tan et al., 2007).

Antimicrobial and Anticancer Evaluations

A series of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety was synthesized and evaluated for their antifungal and insecticidal activities. This research highlights the potential of these compounds in developing new antimicrobial and anticancer agents, demonstrating the significance of structural modifications in enhancing biological activities (Xu et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and the induction of apoptosis, particularly in cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range . This suggests that the compound could have potential as a therapeutic agent for certain types of cancer .

Propriétés

IUPAC Name |

3-(5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c10-6-2-1-3-7-11-12-8(13(6)7)4-5-9(14)15/h1-3H,4-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSUMCMFTVOQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C(=C1)Cl)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

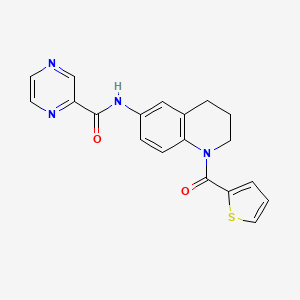

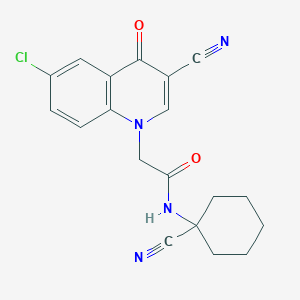

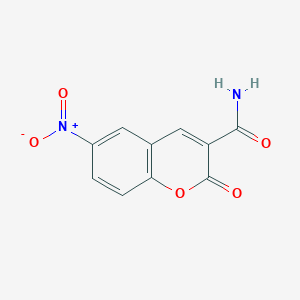

![N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2813008.png)

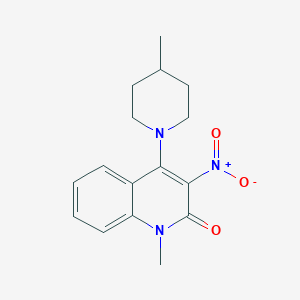

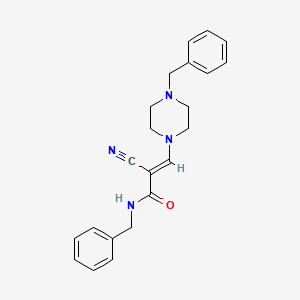

![5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2813009.png)

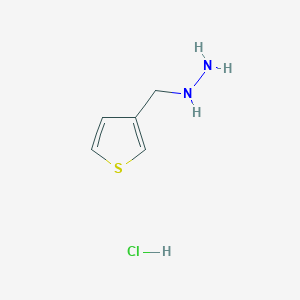

![N-(2,6-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2813010.png)

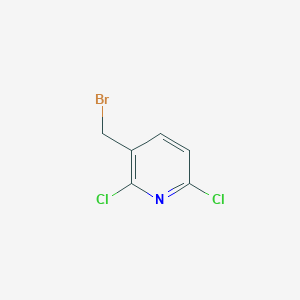

![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)